5-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)戊酸

描述

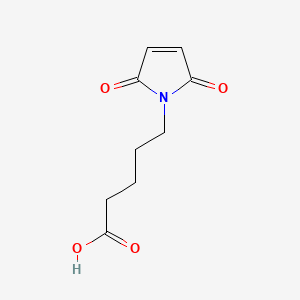

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is an organic compound that contains a maleimide group and a terminal carboxylic acid. This compound is known for its ability to form stable amide bonds with primary amine groups in the presence of activators such as EDC or HATU . The maleimide group can react with thiol groups to form covalent bonds, making it a valuable reagent in various biochemical applications .

科学研究应用

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, commonly referred to as 5-Maleimidovaleric acid, is a compound that has garnered attention in the fields of biochemistry and pharmaceutical research due to its unique structural properties and functional groups. This article explores its applications, particularly in bioconjugation and drug development, supported by data tables and case studies.

Linker for Antibody-Drug Conjugates (ADCs)

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid serves as a non-cleavable linker in the synthesis of ADCs. The maleimide group enables the formation of stable covalent bonds with thiol-containing molecules, which is crucial for attaching drugs to antibodies without risking premature release during circulation in the bloodstream .

Case Study: Development of ADCs

In a study published by Creative Biolabs, researchers demonstrated the efficacy of 5-Maleimidovaleric acid as a linker in ADC formulations. The stability of the maleimide-thiol bond was highlighted, showcasing its potential to enhance therapeutic efficacy while minimizing off-target effects .

Bioconjugation Techniques

The compound's carboxylic acid group can react with primary and secondary amines under various coupling conditions (e.g., EDC, DCC) to form stable amide bonds. This versatility allows for the functionalization of peptides and proteins, making it valuable in creating targeted therapies .

Drug Delivery Systems

Due to its ability to form stable linkages with biologically relevant molecules, 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is also being explored in drug delivery systems. Its incorporation into polymeric carriers can enhance the solubility and bioavailability of poorly soluble drugs .

Data Table: Comparison of Bioconjugation Linkers

| Linker Name | Type | Reactive Group | Stability | Application Area |

|---|---|---|---|---|

| 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | Non-cleavable | Maleimide | High | ADCs |

| m-PEG3-Ms | Cleavable | Maleimide | Moderate | Drug delivery |

| Bromoacetamido-PEG-acid | Non-cleavable | Bromo | High | Protein labeling |

作用机制

Target of Action

5-Maleimidovaleric acid, also known as 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the ADC cytotoxin which is attached to an antibody .

Mode of Action

The compound acts as a cleavable linker in the formation of ADCs . It connects the antibody to the ADC cytotoxin . The cleavable nature of the linker allows for the release of the cytotoxin once the ADC has bound to its target.

Biochemical Pathways

The exact biochemical pathways affected by 5-Maleimidovaleric acid are dependent on the specific cytotoxin used in the ADC. The cleavable linker is then broken down, releasing the cytotoxin within the cell and leading to cell death .

Result of Action

The primary result of the action of 5-Maleimidovaleric acid is the delivery of a cytotoxic drug to a specific target cell, leading to cell death . By acting as a cleavable linker, it allows for the selective release of the cytotoxin within the target cell, minimizing damage to healthy cells.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid typically involves the reaction of maleic anhydride with an appropriate amine. For example, the reaction of 4-aminobenzenesulfonamide with maleic anhydride can yield a maleimide derivative . The reaction conditions often include the use of solvents like DMF and temperatures around 25°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group can react with thiol groups to form covalent bonds.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the presence of an activated double bond.

Polymerization: The maleimide group allows for facile polymerization and copolymerization with various unsaturated compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

EDC or HATU: For forming stable amide bonds with primary amine groups.

Thiol-containing compounds: For forming covalent bonds with the maleimide group.

Major Products Formed

The major products formed from these reactions include:

Amide bonds: When reacting with primary amine groups.

Thiol-maleimide adducts: When reacting with thiol groups.

相似化合物的比较

Similar Compounds

6-Maleimidohexanoic acid: Similar in structure but with a longer carbon chain.

4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxylic acid.

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Similar structure with a shorter carbon chain.

Uniqueness

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is unique due to its specific combination of a maleimide group and a terminal carboxylic acid, which allows for versatile applications in bioconjugation, drug delivery, and chemical synthesis .

生物活性

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid (CAS No. 57078-99-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 197.19 g/mol

- IUPAC Name : 5-(2,5-dioxopyrrol-1-yl)pentanoic acid

- PubChem CID : 23273872

| Property | Value |

|---|---|

| CAS Number | 57078-99-6 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 5-(2,5-dioxopyrrol-1-yl)pentanoic acid |

| PubChem CID | 23273872 |

Antioxidant Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antioxidant properties. For example, studies have shown that compounds similar to 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid can effectively scavenge free radicals such as hydroxyl radicals and superoxide anions. This is crucial for mitigating oxidative stress in biological systems .

Inhibition of Lipid Peroxidation

The compound has been evaluated for its ability to inhibit lipid peroxidation. Lipid peroxidation is a damaging process that can lead to cell membrane damage and is implicated in various diseases. In vitro studies suggest that similar compounds demonstrate potent inhibition of this process, making them potential candidates for therapeutic applications in diseases related to oxidative damage .

Lipoxygenase Inhibition

Lipoxygenases (LOs) are enzymes involved in the metabolism of arachidonic acid and are associated with inflammatory processes. Compounds related to 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid have shown promising results as LO inhibitors, which could be beneficial in treating inflammatory conditions .

Case Studies

-

Study on Hydroxyl Radical Scavenging :

A study demonstrated that several pyrrole derivatives exhibited significant hydroxyl radical scavenging activity. Among these, compounds with structural similarities to 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid were particularly effective . -

Lipid Peroxidation Inhibition :

Another research project focused on the antioxidant properties of pyrrole-based compounds found that those with a similar structure effectively inhibited lipid peroxidation in cellular models, suggesting their potential use in preventing oxidative stress-related diseases . -

Lipoxygenase Activity :

A comparative analysis of various pyrrole derivatives indicated that some exhibited high lipoxygenase inhibitory activity, highlighting their potential role in developing anti-inflammatory drugs .

The biological activity of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is likely mediated through its interaction with free radicals and enzymes involved in oxidative stress and inflammation pathways. The structural features of the compound allow it to stabilize free radicals and inhibit enzymatic activity associated with inflammation.

属性

IUPAC Name |

5-(2,5-dioxopyrrol-1-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVAAFHNDGTZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632236 | |

| Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57078-99-6 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。